molecular formula C70H42 B12626142 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-69-0

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene

Cat. No.: B12626142
CAS No.: 918654-69-0
M. Wt: 883.1 g/mol
InChI Key: BMFRDMAYXBMECT-UHFFFAOYSA-N
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Description

The compound 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a highly conjugated aromatic system comprising pyrene and naphthalene moieties interconnected via phenyl-based linkers. Its structure features:

  • A central pyrene core substituted at the 1- and 6-positions.
  • At the 1-position: A naphthalen-1-yl group.
  • At the 6-position: A terphenyl linker terminating in a 6-naphthalen-1-ylpyren-1-yl group.

Properties

CAS No.

918654-69-0

Molecular Formula

C70H42

Molecular Weight

883.1 g/mol

IUPAC Name

1-naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene

InChI

InChI=1S/C70H42/c1-3-17-55-45(9-1)11-7-19-59(55)61-35-27-49-29-37-63-57(33-25-47-31-39-65(61)69(49)67(47)63)53-15-5-13-51(41-53)43-21-23-44(24-22-43)52-14-6-16-54(42-52)58-34-26-48-32-40-66-62(36-28-50-30-38-64(58)68(48)70(50)66)60-20-8-12-46-10-2-4-18-56(46)60/h1-42H

InChI Key

BMFRDMAYXBMECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as naphthalen-1-yl and pyren-1-yl derivatives.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods, to form the desired polycyclic structure.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical behavior.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostics.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its ability to act as a fluorescent probe or electronic material. The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in electronic processes.

Comparison with Similar Compounds

Pyrene-Based OLED Materials

Example Compounds :

  • Ph-AP-Na (1-naphthalen-1-yl-6-(10-phenyl-anthracen-9-yl)-pyrene)
  • Na-AP-Ph (1-(10-naphthalen-1-ylanthracen-9-yl)-6-phenyl-pyrene)
  • Ph-AP-Ph (1-phenyl-6-(10-phenylanthracen-9-yl)-pyrene) .
Feature Target Compound Ph-AP-Na/Na-AP-Ph/Ph-AP-Ph
Core Structure Pyrene with naphthalene substituents Pyrene-anthracene dual core
Substituents Multiple phenyl/naphthalene linkers Anthracene and phenyl/naphthalene groups
Emission Type Hypothesized blue-green emission Blue emission (λmax ~450 nm)
Application OLEDs (inferred) High-efficiency OLED emitters

Key Differences :

  • The target compound lacks anthracene but incorporates terphenyl linkers, which may redshift emission compared to anthracene-based systems .
  • Bulkier substituents in the target compound could reduce crystallization, improving thin-film morphology in devices .

Extended π-Conjugated Systems

Example Compound :

  • Pyrene,1-[3-(2-naphthalenyl)phenyl]-6-[3''-(1-pyrenyl)[1,1':4',1''-terphenyl]-3-yl] (CAS 918654-78-1) .
Feature Target Compound CAS 918654-78-1
Molecular Formula C66H40 (inferred) C66H40
Substituents Naphthalen-1-yl and terphenyl linkers Naphthalen-2-yl and terphenyl linkers
Symmetry Asymmetric Asymmetric
Applications Organic semiconductors Hypothesized NLO/photovoltaic applications

Key Differences :

  • The naphthalen-1-yl vs.

Chalcone-Based Pyrene Derivatives

Example Compound :

  • (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP) .
Feature Target Compound EIPDP
Core Structure Pyrene with aryl linkers Pyrene-chalcone hybrid
Conjugation Pathway Extended phenyl/naphthalene linkers Conjugated enone system
NLO Properties Hypothesized high hyperpolarizability Experimentally confirmed NLO activity
Synthesis Likely cross-coupling reactions Claisen-Schmidt condensation

Key Differences :

  • The target compound’s rigid, all-aryl structure may offer superior thermal stability compared to chalcone-based systems .

Naphthalene-Containing Crystalline Systems

Example Compound :

  • 1-[3-(Naphthalen-1-yl)phenyl]naphthalene (C26H18) .
Feature Target Compound C26H18
Crystallinity Likely disordered due to bulky groups Ordered packing with planar naphthalene
Torsional Angles Higher steric hindrance from terphenyl Minimal twist (46.3° between rings)
Applications Amorphous films for OLEDs Model for crystal engineering

Key Differences :

  • The target compound’s terphenyl linkers increase molecular weight and reduce crystallinity, favoring solution-processable materials .

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